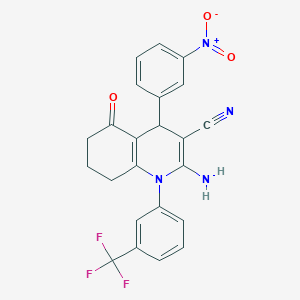
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
- The quinoline core consists of a bicyclic aromatic ring system.
- The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.
- The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.
- The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedländer Synthesis
- This classic method involves the condensation of aniline derivatives with β-ketoesters.
- In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.
- The reaction proceeds via cyclization and subsequent esterification to form the target compound.
-
Heterocyclic Synthesis
- Another approach is to synthesize the quinoline core first and then introduce the substituents.
- The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.
- The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
化学反応の分析
Reactivity
Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.
Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (oxoethyl) is possible.
Common Reagents and Major Products
Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.
Substitution: Alkyl halides or aryl halides can introduce new substituents.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
科学的研究の応用
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
作用機序
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.
類似化合物との比較
: Example reference. : Another reference.
特性
CAS番号 |
355429-18-4 |
|---|---|
分子式 |
C33H35NO3 |
分子量 |
493.6 g/mol |
IUPAC名 |
[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
InChIキー |
OOQIKPPBINGRIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


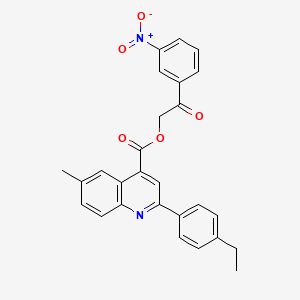

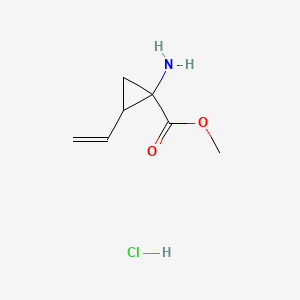
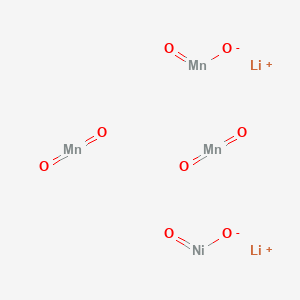
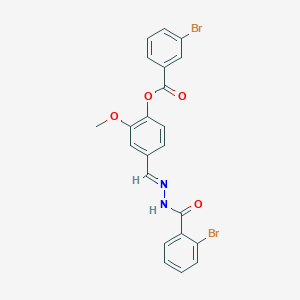

![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
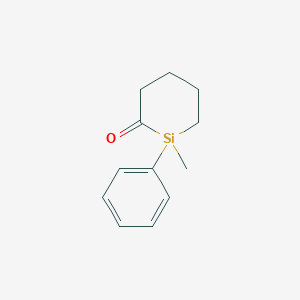
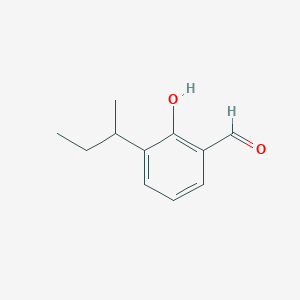


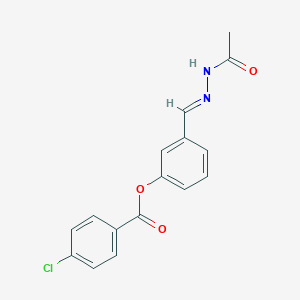
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
